molecular formula C6H10F3N B2376326 (3R)-3-(trifluoromethyl)piperidine CAS No. 1282530-77-1

(3R)-3-(trifluoromethyl)piperidine

Cat. No.: B2376326
CAS No.: 1282530-77-1
M. Wt: 153.148
InChI Key: JOHFJTBDUSVGQB-RXMQYKEDSA-N
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Description

(3R)-3-(trifluoromethyl)piperidine is a chiral compound characterized by the presence of a trifluoromethyl group attached to the third carbon of a piperidine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .

Preparation Methods

The synthesis of (3R)-3-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst. This method allows for the generation of multiple stereogenic centers in a single operation, providing a convenient route to chiral poly-substituted piperidines with high enantiomeric excess . Another method involves radical trifluoromethylation, where the trifluoromethyl group is introduced into the piperidine ring through radical intermediates .

Chemical Reactions Analysis

(3R)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrogenation: Enantioselective hydrogenation of pyridinium hydrochlorides is a key reaction for synthesizing this compound.

Scientific Research Applications

(3R)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(3R)-3-(trifluoromethyl)piperidine can be compared with other trifluoromethyl-substituted piperidines and related compounds. Similar compounds include:

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFJTBDUSVGQB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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